Leu-Ser -

Leu-Ser

Catalog Number: EVT-7998614
CAS Number:
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leu-Ser, also known as leucylserine, is a dipeptide composed of the amino acids L-leucine and L-serine. It is represented chemically as C9H18N2O4\text{C}_9\text{H}_{18}\text{N}_2\text{O}_4 and has a molecular weight of approximately 190.25 g/mol. This compound plays a significant role in various biological processes and is classified as a metabolite, which indicates its involvement in metabolic pathways within living organisms .

Source and Classification

Leu-Ser is derived from the biosynthesis of proteins, where it forms part of peptide sequences. Both L-leucine and L-serine are essential amino acids; L-leucine is particularly important for protein synthesis and muscle repair, while L-serine plays critical roles in metabolism and cell signaling. The classification of Leu-Ser falls under the category of dipeptides, which are formed by the condensation of two amino acids through peptide bonds .

Synthesis Analysis

Methods

Leu-Ser can be synthesized through various methods, including:

  1. Chemical Synthesis: This involves the stepwise addition of L-leucine and L-serine under specific conditions to form the dipeptide. Typically, activating agents such as carbodiimides may be used to facilitate the formation of peptide bonds.
  2. Enzymatic Synthesis: Enzymes such as proteases can catalyze the formation of Leu-Ser from free amino acids. This method is often more selective and can yield higher purity products.

Technical Details

The synthesis process generally requires controlling pH levels, temperature, and reaction time to optimize yield and minimize by-products. For example, using a pH around 7-8 during chemical synthesis can enhance the reaction efficiency .

Molecular Structure Analysis

Data

In terms of structural data:

  • Molecular Formula: C9H18N2O4\text{C}_9\text{H}_{18}\text{N}_2\text{O}_4
  • Molecular Weight: 190.25 g/mol
  • IUPAC Name: L-leucyl-L-serine

This dipeptide exhibits properties typical of both constituent amino acids, influencing its reactivity and biological functions .

Chemical Reactions Analysis

Reactions

Leu-Ser can undergo several chemical reactions typical for peptides, including:

  1. Hydrolysis: In aqueous environments or under enzymatic conditions, Leu-Ser can be hydrolyzed back into its constituent amino acids.
  2. Transpeptidation: Leu-Ser can participate in transpeptidation reactions where it acts as a donor or acceptor in forming new peptide bonds with other amino acids.

Technical Details

These reactions are crucial for understanding how Leu-Ser interacts within biological systems, especially in metabolic pathways where peptide bonds are constantly formed and broken .

Mechanism of Action

Process

Leu-Ser functions primarily as a building block for proteins and peptides. Its mechanism involves:

  1. Protein Synthesis: During translation, Leu-Ser can be incorporated into growing polypeptide chains when ribosomes recognize its corresponding codons.
  2. Metabolic Pathways: It may also serve as an intermediate in various metabolic pathways, influencing cellular functions such as signaling and energy production.

Data

Research indicates that dipeptides like Leu-Ser can enhance protein stability and bioavailability when included in nutritional supplements or therapeutic formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • pH Stability: Generally stable between pH 5 to 7.
  • Melting Point: Specific melting point data may vary but typically falls within the range for similar dipeptides.

Relevant analyses include spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity during synthesis .

Applications

Leu-Ser has several scientific uses:

  1. Nutritional Supplements: It is often included in formulations aimed at promoting muscle recovery due to the properties of its constituent amino acids.
  2. Biotechnology Research: Leu-Ser is utilized in studies involving protein engineering and synthetic biology, particularly in systems that require specific amino acid sequences for functionality.
  3. Pharmaceutical Development: Its role as a metabolite makes it relevant in drug design aimed at targeting metabolic pathways or enhancing drug delivery systems .
Biosynthesis and Enzymatic Pathways

Enzymatic Synthesis Mechanisms in Prokaryotic and Eukaryotic Systems

Leu-Ser biosynthesis involves interconnected pathways for leucine and serine production, differing significantly between prokaryotes and eukaryotes. In Saccharomyces cerevisiae, leucine biosynthesis begins with α-isopropylmalate synthase (IPMS), encoded by LEU4 and LEU9 genes. This enzyme catalyzes the condensation of acetyl-CoA and α-ketoisovalerate (α-KIV) to form α-isopropylmalate (α-IPM), the first committed step in leucine synthesis. The mitochondrial isoform of IPMS (Leu4p) dominates activity (~80%), while a cytosolic isoform arises from alternative transcription start sites [7]. Subsequent steps involve isomerization by isopropylmalate isomerase (LEU1) and oxidation by β-isopropylmalate dehydrogenase (LEU2), yielding α-ketoisocaproate for transamination to leucine [7].

Serine biosynthesis occurs via the phosphorylated pathway, where 3-phosphoglycerate dehydrogenase (PGDH) oxidizes 3-phosphoglycerate (3-PGA) to 3-phosphohydroxypyruvate. Arabidopsis thaliana expresses three PGDH isoforms: AtPGDH1/3 are feedback-inhibited by serine, while AtPGDH2 forms distinct oligomers (tetramers/octamers) and shows chloride-dependent activation [9]. Optimal activity occurs at alkaline pH (9.0–10.0), with specificity constants (kcat/Km) for 3-PGA 6 orders of magnitude higher than for secondary substrates like 2-oxoglutarate [9].

Evolutionary recruitment is observed in glucosinolate biosynthesis, where methylthioalkylmalate synthase (MAM) evolved from IPMS. MAM lacks IPMS’s C-terminal regulatory domain (120 residues), enabling substrate promiscuity for methionine-derived 2-oxo acids instead of α-KIV [8].

Table 1: Key Enzymes in Leu-Ser Biosynthesis

EnzymeOrganismSubstratesProductsLocalization
α-IPMS (Leu4p)S. cerevisiaeAcetyl-CoA, α-KIVα-IsopropylmalateMitochondrial matrix
PGDH (AtPGDH1/3)A. thaliana3-PGA, NAD⁺3-PhosphohydroxypyruvatePlastids
MAMBrassicaceaeAcetyl-CoA, MTOB*MethylthioalkylmalateCytosol

MTOB: 4-methylthio-2-oxobutyrate [8]

Role of Leucyl-tRNA and Seryl-tRNA Synthetases in Dipeptide Formation

Leucyl-tRNA synthetase (LeuRS) and seryl-tRNA synthetase (SerRS) catalyze the ATP-dependent ligation of leucine/serine to cognate tRNAs, forming Leu-tRNALeu and Ser-tRNASer. LeuRS is a class I enzyme with editing domains (CP1) that hydrolyze mischarged amino acids (e.g., norvaline). Human cytosolic LeuRS (hcLeuRS) contains 10 domains and proofreads via post-transfer editing [6]. Its catalytic mechanism involves:

  • Adenylation: Leu + ATP → Leu-AMP + PPi
  • Transfer: Leu-AMP + tRNALeu → Leu-tRNALeu + AMP [6]

Dipeptide synthesis occurs nonribosomally or via ribosomal translation. Leu-Ser bonds form when leucine’s carboxyl group condenses with serine’s amino group, requiring precise tRNA charging. Mutations in LeuRS’s CP1 domain (e.g., Thr252→Ala in E. coli) disrupt substrate discrimination, allowing misincorporation [6] [3]. In aging muscle, LeuRS moonlights as a leucine sensor for mTORC1 activation, indirectly modulating translation efficiency and dipeptide synthesis [3].

Table 2: Synthetase Properties in Dipeptide Formation

SynthetaseClassEditing DomainKey MotifNon-Canonical Role
LeuRSICP1HxH[DN]D (metal binding)mTORC1 leucine sensing [6]
SerRSIIN/AN/ANone known

Regulatory Mechanisms of Amino Acid Availability on Leu-Ser Production

Allosteric feedback inhibition tightly regulates leucine and serine pathways:

  • Leucine biosynthesis: IPMS is inhibited by leucine via its C-terminal regulatory domain. In M. tuberculosis, Leu binding induces conformational changes that block the active site via residues His-379 and Trp-410 [8]. MAM lost this domain during evolution, escaping inhibition and enabling substrate diversification [8].
  • Serine biosynthesis: AtPGDH1/3 are cooperatively inhibited by serine (Hill coefficient nH > 1). Remarkably, they are activated by homocysteine (EC50 ~0.1 mM), methionine, alanine, and cysteine. Homocysteine’s potency (EC50 100× lower than serine’s IC50) suggests prioritized activation under methionine surplus [9].

Subcellular compartmentalization optimizes precursor flux. In yeast, mitochondrial α-IPMS accesses glycolytic intermediates and acetyl-CoA, while cytosolic isoforms may provide local α-IPM for leucine synthesis [7]. Serine pathway enzymes in plastids similarly concentrate substrates [9].

Transcriptional control involves metabolic sensors. Yeast Leu3p represses LEU genes without α-IPM but activates them when α-IPM accumulates [7]. This dual regulation ensures leucine synthesis matches precursor supply.

Table 3: Allosteric Regulators of Leu/Ser Biosynthesis

EnzymeInhibitorActivatorCooperativityPhysiological Role
IPMSLeucineNonePositive (nH ~2)Prevents leucine overproduction [7]
AtPGDH1/3SerineHomocysteine, Ala, CysPositive (nH 1.8–2.3)Balances serine with sulfur metabolism [9]
Serine hydroxymethyltransferaseGlycineTetrahydrofolateNegativeDirects one-carbon units [4]

Properties

Product Name

Leu-Ser

IUPAC Name

(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-hydroxypropanoate

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1

InChI Key

XGDCYUQSFDQISZ-BQBZGAKWSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+]

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